molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No. B018467
Key on ui cas rn: 132335-44-5
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09233165B2

Procedure details

To a suspension of NaBH4 (310 mg, 0.30 equivalents) in aqueous NaOH (30% w/w) was added 3-dimethylamino-1-thiophen-2-yl-propan-1-one hydrochloride (5.95 gm, 27.2 mmol) in portions, over 30 minutes. The cloudy mixture was stirred at room temperature. After 1 h a second portion of NaBH4 (310 mg, 0.30 equivalents) was added. The reaction mixture was stirred at room temperature under nitrogen. After approximately 20 h, HPLC showed complete conversion, and the cloudy mixture was cooled to 0° C. The reaction mixture was carefully acidified with 37% HCl (aq.) to pH 1, while maintaining the temperature less than 10° C. The cloudy mixture gradually turned homogenous. The reaction mixture was washed with toluene (2×20 mL). The aqueous layer was cooled to 0° C., and carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C. There was formation of a white precipitate. The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL). The toluene was removed under reduced pressure (bath temperature 45° C.). The white solid was taken up in ethylcyclohexane (20 mL) and heated to 70° C. until a clear homogenous mixture was obtained. The solution was stirred at 70° C. for 2 h. The solution was cooled to 0° C. After approximately 45 minutes at 0° C., the white solid was filtered and washed with ice-cold ethylcyclohexane (2×15 mL). The white solid was dried under vacuum at 40° C. for 18 h to give 3.6 gm (72%) of 2 as a racemic mixture.
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Name
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl.[CH3:4][N:5]([CH3:15])[CH2:6][CH2:7][C:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=[O:9].Cl>[OH-].[Na+]>[CH3:15][N:5]([CH3:4])[CH2:6][CH2:7][CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature under nitrogen
WAIT
Type
WAIT
Details
After approximately 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the cloudy mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature less than 10° C
WASH
Type
WASH
Details
The reaction mixture was washed with toluene (2×20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL)
CUSTOM
Type
CUSTOM
Details
The toluene was removed under reduced pressure (bath temperature 45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. until a clear homogenous mixture
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
The solution was stirred at 70° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C
WAIT
Type
WAIT
Details
After approximately 45 minutes at 0° C.
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with ice-cold ethylcyclohexane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The white solid was dried under vacuum at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09233165B2

Procedure details

To a suspension of NaBH4 (310 mg, 0.30 equivalents) in aqueous NaOH (30% w/w) was added 3-dimethylamino-1-thiophen-2-yl-propan-1-one hydrochloride (5.95 gm, 27.2 mmol) in portions, over 30 minutes. The cloudy mixture was stirred at room temperature. After 1 h a second portion of NaBH4 (310 mg, 0.30 equivalents) was added. The reaction mixture was stirred at room temperature under nitrogen. After approximately 20 h, HPLC showed complete conversion, and the cloudy mixture was cooled to 0° C. The reaction mixture was carefully acidified with 37% HCl (aq.) to pH 1, while maintaining the temperature less than 10° C. The cloudy mixture gradually turned homogenous. The reaction mixture was washed with toluene (2×20 mL). The aqueous layer was cooled to 0° C., and carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C. There was formation of a white precipitate. The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL). The toluene was removed under reduced pressure (bath temperature 45° C.). The white solid was taken up in ethylcyclohexane (20 mL) and heated to 70° C. until a clear homogenous mixture was obtained. The solution was stirred at 70° C. for 2 h. The solution was cooled to 0° C. After approximately 45 minutes at 0° C., the white solid was filtered and washed with ice-cold ethylcyclohexane (2×15 mL). The white solid was dried under vacuum at 40° C. for 18 h to give 3.6 gm (72%) of 2 as a racemic mixture.
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Name
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl.[CH3:4][N:5]([CH3:15])[CH2:6][CH2:7][C:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=[O:9].Cl>[OH-].[Na+]>[CH3:15][N:5]([CH3:4])[CH2:6][CH2:7][CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature under nitrogen
WAIT
Type
WAIT
Details
After approximately 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the cloudy mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature less than 10° C
WASH
Type
WASH
Details
The reaction mixture was washed with toluene (2×20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL)
CUSTOM
Type
CUSTOM
Details
The toluene was removed under reduced pressure (bath temperature 45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. until a clear homogenous mixture
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
The solution was stirred at 70° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C
WAIT
Type
WAIT
Details
After approximately 45 minutes at 0° C.
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with ice-cold ethylcyclohexane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The white solid was dried under vacuum at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.